molecular formula C21H19ClN2OS B2431272 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223920-84-0

3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2431272
CAS No.: 1223920-84-0
M. Wt: 382.91
InChI Key: YDUMTCMYBHVIHB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c1-14-7-9-15(10-8-14)19(25)24-20(26)18(16-5-4-6-17(22)13-16)23-21(24)11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMTCMYBHVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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